7-(Fluoromethyl)-1,4-oxazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Fluoromethyl)-1,4-oxazepane hydrochloride is a fluorinated organic compound that belongs to the class of oxazepanes. The presence of a fluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields. The hydrochloride form enhances its solubility and stability, facilitating its use in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated oxazepane, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 7-(Fluoromethyl)-1,4-oxazepane hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(Fluoromethyl)-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a fluorocarbonyl derivative.
Reduction: The oxazepane ring can be reduced to form a corresponding amine.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the fluoromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include fluorocarbonyl derivatives, amines, and various substituted oxazepanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Fluoromethyl)-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(Fluoromethyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 7-(Chloromethyl)-1,4-oxazepane;hydrochloride
- 7-(Bromomethyl)-1,4-oxazepane;hydrochloride
- 7-(Iodomethyl)-1,4-oxazepane;hydrochloride
Uniqueness
The presence of the fluoromethyl group in 7-(Fluoromethyl)-1,4-oxazepane hydrochloride imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from its halogenated counterparts and valuable in various research and industrial applications .
Properties
IUPAC Name |
7-(fluoromethyl)-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-5-6-1-2-8-3-4-9-6;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTRDWIVRMMSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.